Sulfate

Descripción

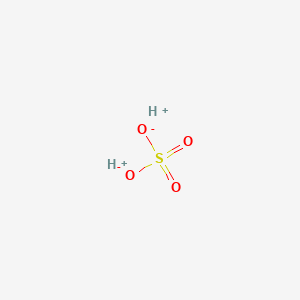

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042425 | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14808-79-8, 18785-72-3 | |

| Record name | Sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate-35S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sulfate Biogeochemical Cycling

Global Sulfur Cycle Components and Fluxes

The global sulfur cycle involves major reservoirs and dynamic fluxes that transport sulfur between them. Key reservoirs include:

Lithosphere: Large quantities of sulfur are stored in sedimentary rocks (e.g., evaporites like gypsum and anhydrite, and shales containing sulfides) and igneous rocks fiveable.meadelaide.edu.auucla.eduresearchgate.net.

Hydrosphere: The ocean represents a significant reservoir, primarily as dissolved sulfate tos.orgfiveable.meadelaide.edu.au.

Atmosphere: Sulfur exists as gases (e.g., sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), dimethyl sulfide (DMS), carbonyl sulfide (COS)) and this compound aerosols tos.orgfiveable.meucla.edusmartnutritionmst.com.

Biosphere: Sulfur is an essential element in living organisms, found in organic compounds within plants, animals, and microorganisms, as well as in soil organic matter tos.orgfiveable.mesmartnutritionmst.comumn.edutandfonline.com.

Sulfur fluxes, both natural and anthropogenic, drive the movement of sulfur through these reservoirs. Natural fluxes include volcanic emissions, weathering of rocks, sea-salt aerosols, and biogenic gas emissions from oceans and land (e.g., DMS from marine algae, H₂S from organic matter decay) tos.orgucla.eduresearchgate.netusda.goviita.org. Anthropogenic activities, predominantly the burning of fossil fuels, industrial processes, and agricultural practices (e.g., fertilizer application, wastewater discharge), have significantly altered the natural sulfur cycle, often surpassing natural emissions tos.orgusda.govcalciumproducts.comcgiar.org.

The estimated global sulfur fluxes highlight the scale of these transfers:

| Flux Type | Source/Destination | Estimated Flux (Tg S/year) | Citation |

| Volcanic Emissions | Atmosphere | ~10 | usda.gov |

| Fossil Fuel Combustion | Atmosphere | ~70 | cgiar.org |

| River Runoff | Continents to Ocean | ~224 (109 anthropogenic) | cgiar.org |

| Biogenic Gases | Ocean/Land to Atmosphere | ~20 | ucla.edu |

| Sea-salt Aerosols | Ocean to Atmosphere | ~14 | ucla.edu |

These fluxes demonstrate the dynamic exchange of sulfur species, with this compound being a key component in atmospheric deposition (as this compound aerosols) and riverine transport smartnutritionmst.comusda.govresearchgate.net.

Terrestrial Sulfur Cycle Dynamics

In terrestrial ecosystems, the sulfur cycle is largely governed by processes occurring within the soil and interactions with plant life.

Sulfur in soils exists predominantly in organic forms, accounting for over 95% of the total sulfur in most humid and semi-humid regions umn.edutandfonline.comrbcsjournal.org. Inorganic forms, including this compound, elemental sulfur, and various sulfide minerals, constitute a smaller but highly dynamic pool adelaide.edu.auumn.edutandfonline.comrbcsjournal.org. This compound can be found as water-soluble salts, adsorbed to soil colloids, or as insoluble forms such as barium this compound (BaSO₄) and strontium this compound (SrSO₄) tandfonline.comrbcsjournal.org.

Key transformation pathways in soil include:

Mineralization: This microbially driven process converts organic sulfur compounds into inorganic forms, primarily this compound, making it available for plant uptake tandfonline.comadelaide.edu.auumn.edutandfonline.comnih.govuni.lu. The rate of mineralization is influenced by soil temperature, moisture, and the carbon-to-sulfur (C:S) ratio of organic matter adelaide.edu.auumn.edutandfonline.com. A C:S ratio of 200:1 or less typically favors this compound mineralization, while a ratio of 400:1 or greater can lead to immobilization tandfonline.com.

Immobilization: Conversely, immobilization is the process by which inorganic this compound is assimilated by microorganisms and incorporated into their biomass and soil organic matter adelaide.edu.autandfonline.comuni.luthegoodscentscompany.comfishersci.ca. This process can temporarily reduce this compound availability for plants.

Adsorption and Desorption: this compound, being a negatively charged ion, is susceptible to leaching in soils, similar to nitrate (B79036) adelaide.edu.authegoodscentscompany.com. However, this compound can also be adsorbed onto soil colloids, particularly those rich in hydrous aluminum (Al) and iron (Fe) oxides, as well as on the edges of silicate (B1173343) clays (B1170129) tandfonline.comrbcsjournal.orgnih.govCurrent time information in Monterrey, MX.. This adsorption is largely reversible and is highly dependent on soil pH, with increased adsorption occurring at lower pH values tandfonline.comrbcsjournal.orgnih.govCurrent time information in Monterrey, MX.. The capacity for this compound adsorption varies widely among soils based on clay content, type of clay minerals, and the presence of Al and Fe oxides tandfonline.comrbcsjournal.org.

Oxidation and Reduction: In oxic soil zones, sulfur-oxidizing bacteria convert elemental sulfur and reduced sulfur compounds into this compound researchgate.netCurrent time information in Monterrey, MX.. Conversely, under anoxic conditions, this compound can be reduced to hydrogen sulfide (H₂S) by this compound-reducing microorganisms researchgate.netsmartnutritionmst.comCurrent time information in Monterrey, MX..

Plants play a crucial role in the terrestrial sulfur cycle by actively taking up and transforming sulfur.

Uptake: Plants primarily absorb sulfur from the soil as this compound ions (SO₄²⁻) through their roots adelaide.edu.auumn.edu. This uptake is facilitated by specific membrane proteins known as this compound transporters (SULTR family), which include high-affinity transporters for efficient uptake even at low concentrations, and low-affinity transporters ucla.edunih.gov.

Translocation: Once absorbed, this compound is transported throughout the plant, primarily as unmetabolized this compound, via the xylem and phloem ucla.edunih.gov.

Assimilation: The majority of the this compound taken up by plants is then assimilated, a process that largely occurs in the plastids (e.g., chloroplasts in leaves) ucla.edu. This involves a multi-step reductive pathway where this compound is first activated to adenosine (B11128) 5'-phosphothis compound (APS) by ATP sulfurylase, and then reduced to sulfite (B76179) (SO₃²⁻) by APS reductase. Sulfite is further reduced to sulfide (S²⁻) by sulfite reductase, which is then incorporated into organic compounds, notably the amino acid cysteine, which serves as a precursor for other sulfur-containing molecules like methionine and glutathione (B108866) ucla.edunih.gov.

Emission: Plants can also release volatile sulfur compounds, predominantly hydrogen sulfide (H₂S), into the atmosphere. This emission can be particularly significant when plants are exposed to high levels of atmospheric sulfur or when sulfur is directly supplied to foliar tissues, suggesting a role in sulfur homeostasis smartnutritionmst.com.

Aquatic Sulfur Cycle Processes

This compound dynamics in aquatic environments differ significantly between freshwater and marine ecosystems due to variations in concentration, redox conditions, and microbial communities.

This compound concentrations in freshwater ecosystems are highly variable, ranging from negligible amounts to hundreds of milligrams per liter (e.g., 0 to 630 mg/L in river systems). Natural sources of dissolved this compound include mineral weathering, volcanic activity, decomposition of organic matter, oxidation of sulfides, and sea spray aerosols. However, anthropogenic activities, such as acid mine drainage, agricultural fertilizer leaching, industrial wastewater discharge, and changes in sea level, have significantly increased this compound loading in many freshwater systems. For instance, wild rice (Zizania palustris L.) typically thrives in waters with this compound concentrations below 10 mg/L.

The introduction of this compound to freshwater ecosystems can profoundly alter biogeochemical processes. In anoxic sediments, this compound acts as a terminal electron acceptor for anaerobic microbial metabolism, leading to its reduction to sulfide. This process can have cascading effects on the cycling of other elements, including nitrogen (N), phosphorus (P), iron (Fe), and mercury (Hg), potentially enhancing eutrophication and greenhouse gas emissions, and affecting contaminant transformations.

The ocean represents the largest active reservoir of sulfur on Earth, with dissolved this compound being the second most abundant anion in modern seawater, present at a remarkably consistent concentration of approximately 28 millimolar (mM), or about 2700 mg/L adelaide.edu.au. This compound primarily enters the oceans through riverine input adelaide.edu.au.

The removal of this compound from the ocean occurs mainly through:

Evaporite Formation: Precipitation of this compound minerals, such as gypsum (CaSO₄·2H₂O), in evaporitic basins adelaide.edu.au.

Pyrite (B73398) Burial: Formation of pyrite (FeS₂) in marine sediments adelaide.edu.au. Pyrite forms through the reaction of iron with hydrogen sulfide, which is largely produced by microbial this compound reduction under anoxic conditions adelaide.edu.au.

In anoxic marine environments, particularly in seabed sediments, microbial dissimilatory this compound reduction (DSR) to sulfide is a dominant pathway for the mineralization of organic matter adelaide.edu.au. This process is crucial for carbon cycling in these oxygen-depleted zones. The fate of the produced sulfide is complex:

Reoxidation: Much of the sulfide is ultimately reoxidized back to this compound, often via diverse intermediate sulfur species (e.g., elemental sulfur, polysulfides, thiothis compound, sulfite). This reoxidation can occur through chemical or microbial reactions involving various oxidants like oxygen, nitrate, manganese (Mn(IV)), and iron (Fe(III)).

Precipitation: A fraction of the sulfide precipitates with metals, especially iron, to form iron sulfides, which can then be buried as pyrite fiveable.me.

The concentration of this compound in seawater has also been shown to influence the cycling of other critical nutrients, such as phosphorus. In anoxic environments, a this compound-rich ocean can inhibit phosphorus burial, affecting its bioavailability and thus impacting marine primary productivity and oxygen production over geological timescales researchgate.net.

Atmospheric Sulfur Cycle and Deposition

The atmospheric sulfur cycle involves the emission of sulfur-containing compounds, their chemical transformation into this compound, and their eventual removal from the atmosphere through deposition processes. Sulfur dioxide (SO₂), hydrogen sulfide (H₂S), and dimethyl sulfide (DMS) are key precursors to atmospheric this compound.

Atmospheric this compound Formation Mechanisms

This compound in the atmosphere is predominantly formed through the oxidation of sulfur dioxide (SO₂), a process that occurs via several complex pathways:

Gas-Phase Oxidation: This pathway primarily involves the oxidation of SO₂ by hydroxyl radicals (•OH) during daylight hours ametsoc.orgosti.govcopernicus.orgwikipedia.orgnih.govwikipedia.org. This reaction leads to the formation of gaseous sulfuric acid (H₂SO₄), which can then nucleate to form new particles or condense onto existing aerosol particles nih.govwikipedia.org. Subsequently, gaseous H₂SO₄ reacts with alkaline substances, such as ammonia (B1221849) (NH₃), to produce particulate this compound nih.govwikipedia.org. Other oxidants like stabilized Criegee intermediates and nitrate radicals (NO₃) also contribute to gas-phase this compound formation, with NO₃ being more active during nighttime copernicus.orgwikipedia.org. While important, gas-phase oxidation is generally a slower process at typical atmospheric •OH radical levels and contributes approximately 25% to the formation of secondary this compound globally wikipedia.org.

Aqueous-Phase Oxidation: This is considered the most significant pathway for this compound formation in the atmosphere ametsoc.org. It occurs within liquid water droplets present in aerosols, fog, and clouds osti.govcopernicus.orgwikipedia.orgnih.govuni.lucopernicus.org. Key oxidants involved in aqueous-phase reactions include hydrogen peroxide (H₂O₂), ozone (O₃), nitrogen dioxide (NO₂), and dissolved oxygen (O₂) catalyzed by transition metal ions (TMIs) such as iron(III) (Fe³⁺) and manganese(II) (Mn²⁺) ametsoc.orgosti.govwikipedia.orgnih.govuni.lucopernicus.org16streets.com.

Hydrogen peroxide (H₂O₂) oxidation is frequently identified as a dominant pathway, particularly during haze events wikipedia.orgcopernicus.org.

Nitrogen dioxide (NO₂) oxidation also plays a substantial role, especially in polluted environments and under conditions of high relative humidity with ammonia neutralization ametsoc.orgwikipedia.orgnih.govuni.lu16streets.comresearcher.life. Research indicates that high ionic strength within aerosol water can significantly accelerate this oxidation process researcher.life.

Ozone (O₃) can effectively oxidize dissolved SO₂ to this compound under high pH conditions uni.lu.

Recent research also suggests that photochemical reactions of dissolved SO₂ can generate •OH radicals and other reactive oxygen species, thereby promoting rapid this compound formation, a process that is notably pH-dependent nih.gov.

Wet and Dry Deposition of this compound

Once formed, this compound is removed from the atmosphere through two primary deposition processes: wet deposition and dry deposition. These processes are crucial for the global sulfur budget and for preventing excessive accumulation of this compound in the atmosphere.

Wet Deposition: This process involves the removal of atmospheric gases or aerosols by precipitation, including rain, snow, or fog copernicus.orgcopernicus.orgepa.govnps.gov. Wet deposition is generally more efficient at removing small aerosols (with particle diameters less than 2.5 µm) compared to dry deposition epa.gov. In non-arid regions, wet deposition can account for more than half of the total deposition of acidifying pollutants like this compound epa.gov.

Rainout (In-cloud scavenging): This occurs when this compound particles or their gaseous precursors are incorporated into cloud droplets or ice crystals, which then grow and fall as precipitation mdpi.comosti.gov.

Washout (Below-cloud scavenging): This involves the absorption of gaseous sulfur dioxide by falling precipitation or the direct scavenging of this compound-containing aerosol particles by raindrops or snowflakes as they descend through the atmosphere usda.gov. Wet deposition of this compound is influenced by various atmospheric processes, including precursor emissions, long-range transport, chemical transformation, and climatic conditions copernicus.org. Global multi-model mean estimates indicate that sulfur emissions contribute significantly to wet deposition, with approximately 83 teragrams of sulfur per year (Tg(S) yr⁻¹) deposited globally around the year 2000 researcher.lifenasa.gov. The high susceptibility of this compound aerosols to removal by precipitation contributes to their relatively short atmospheric lifetime, typically ranging from 5 to 10 days ametsoc.org.

Dry Deposition: This refers to the direct removal of atmospheric gases or particles to surfaces such as land, vegetation, soil, or water bodies, occurring in the absence of precipitation ametsoc.orgcopernicus.orgepa.govnps.gov. This process is driven by atmospheric turbulence and gravity epa.gov.

Mechanisms: For particles, dry deposition involves gravitational settling, where larger particles fall out of the atmosphere due to gravity, and turbulent diffusion, which transports particles from the free atmosphere to the surface laminar sublayer ametsoc.orgtandfonline.comcopernicus.orguomustansiriyah.edu.iq. Inertial impaction and interception also contribute, where particles collide with and stick to surfaces ametsoc.org. Particle size is a strong determinant of deposition efficiency ametsoc.org.

Modeling and Rates: The dry deposition of gases like SO₂ is often parameterized using a resistance-in-series approach, which considers factors such as atmospheric stability, surface resistance, and the density and structure of vegetation ametsoc.orgosti.govcopernicus.orgeeer.org. In the eastern United States, dry deposition contributed approximately 38% of the total sulfur deposition between 1990 and 2000 nih.gov. Unlike SO₂, whose dry deposition velocity can vary significantly with seasons and time of day, the dry deposition velocity of this compound generally shows only slight variations, typically remaining below 0.1 cm/s ametsoc.org.

Table 1: Representative Dry Deposition Velocities for SO₂ and this compound

| Species | Land Use Type | Season | Daytime Velocity (cm/s) | Nighttime Velocity (cm/s) |

| SO₂ | Forests | Summer | 0.4 | 0.1-0.2 |

| SO₂ | Cultivation | Summer | 0.2 | 0.1-0.2 |

| SO₂ | Grassland | Summer | 0.5 | 0.1-0.2 |

| SO₂ | Ocean | Summer | 0.8 | 0.5 |

| SO₂ | All | Winter | 0.1-0.2 | 0.1-0.2 |

| This compound | All | All | < 0.1 | < 0.1 |

Note: Data for SO₂ is for Asia, showing strong seasonal and diurnal variability, while this compound dry deposition velocity shows less variation. ametsoc.org

Table 2: Global Sulfur Deposition (Year 2000, Multi-Model Mean)

| Component | Deposition Rate (Tg(S) yr⁻¹) |

| Sulfur | 83 |

Source: Atmospheric Chemistry and Climate Model Intercomparison Project (ACCMIP) researcher.lifenasa.gov

Table 3: Reduction in Surface Aerosol Concentrations due to Wet Deposition

| Chemical Species | Average Surface Concentration Reduction Rate (%) |

| This compound | 7.2 - 12.1 |

| Nitrate | 0.08 (µg m⁻³) |

| Ammonium (B1175870) | 0.03 (µg m⁻³) |

Source: Urban-Scale Air Quality Model Simulations mdpi.com

Environmental and Ecological Impacts of Sulfate

Aquatic Ecosystems Perturbations

Elevated sulfate levels in aquatic environments can initiate a cascade of detrimental effects, from contaminating groundwater sources to altering the fundamental nutrient cycles that support aquatic life.

This compound can enter groundwater through both natural and human-influenced pathways. Natural sources primarily involve the dissolution of this compound-containing minerals, such as gypsum and anhydrite, present in rocks and soil. Anthropogenic sources are varied and include industrial discharges from mining operations and chemical manufacturing, agricultural runoff containing this compound-based fertilizers, and atmospheric deposition. nih.govnih.gov

The primary health risk associated with high concentrations of this compound in drinking water is its laxative effect, which can lead to diarrhea and dehydration. wikipedia.orgwww.qld.gov.au Infants and young children are particularly sensitive to these effects. www.qld.gov.ausoilmanagementindia.com Due to these health concerns, regulatory and advisory bodies have established limits for this compound in drinking water.

Health Advisory Levels for this compound in Drinking Water

| Organization | Advisory Level (mg/L) | Basis for Recommendation |

|---|---|---|

| U.S. Environmental Protection Agency (EPA) | 250 mg/L (Secondary Maximum Contaminant Level) | Based on aesthetic effects (e.g., bitter taste). nih.gov |

| U.S. Environmental Protection Agency (EPA) | 500 mg/L (Health Advisory) | Protects against laxative effects. nih.gov |

| World Health Organization (WHO) | 250 mg/L | To prevent adverse health effects such as diarrhea. olympianwatertesting.com |

Eutrophication, the enrichment of water bodies with nutrients, can lead to excessive algal growth, oxygen depletion, and degradation of water quality. usgs.govnih.gov While phosphorus and nitrogen are the primary drivers of eutrophication, this compound can play a crucial indirect role in this process. ru.nlresearchgate.net

In anoxic (oxygen-depleted) sediments, this compound-reducing bacteria use this compound as an electron acceptor to decompose organic matter, producing sulfide (B99878) as a byproduct. This sulfide can react with iron that is bound to phosphate (B84403) in the sediment. ru.nl The formation of iron sulfides disrupts the iron-phosphate bond, releasing previously sequestered phosphate into the water column. ru.nlnih.gov This internal loading of phosphorus can fuel algal blooms and exacerbate eutrophication, particularly in freshwater systems where phosphorus is often the limiting nutrient. ru.nlresearchgate.net Studies have shown that a 100 μM increase of this compound can lead to a 0.128 mg·m⁻²·d⁻¹ increase in the flux of phosphorus from sediments into the overlying water under oxic conditions. nih.gov

Elevated this compound concentrations can be directly toxic to aquatic organisms, causing osmotic stress and specific ion toxicity. nih.gov The toxicity of this compound is often influenced by water chemistry, particularly hardness; toxicity tends to be greater in softer waters with low concentrations of calcium and magnesium ions. nih.govresearchgate.net Invertebrates, such as cladocerans and mussels, are often more sensitive to this compound than fish. nih.govnih.govusgs.gov High this compound levels can also alter aquatic habitats by changing water chemistry and promoting the formation of toxic compounds like aluminum hydroxide (B78521) and iron hydroxide. olympianwatertesting.com

Chronic Toxicity of this compound to Select Freshwater Organisms

| Organism | Species | Toxicity Endpoint (EC10/LC10) | This compound Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Cladoceran | Daphnia longispina | Reproduction | 49 | nih.gov |

| Freshwater Snail | Lymnaea stagnalis | Growth | 217 | nih.gov |

| Cladoceran | Ceriodaphnia dubia | LC50 (at 90 mg/L hardness) | 2,050 | illinois.edu |

| Fish | Pimephales promelas (Fathead Minnow) | Chronic Sensitivity | Higher than many invertebrates | nih.govusgs.gov |

EC10: Effective concentration affecting 10% of the population. LC10: Lethal concentration for 10% of the population. LC50: Lethal concentration for 50% of the population.

Terrestrial Environment Degradation

This compound's impact extends to terrestrial ecosystems, primarily through the formation and chemical alteration of soils, which can lead to severe acidification and the mobilization of toxic metals.

Acid this compound soils are soils and sediments that contain iron sulfide minerals, predominantly pyrite (B73398) (FeS₂). wikipedia.orgwaterquality.gov.au These soils form in waterlogged, anaerobic environments where this compound (often from seawater or saline groundwater), iron, and organic matter are present. www.qld.gov.auwaterquality.gov.au In these oxygen-free conditions, this compound-reducing bacteria metabolize organic matter, using this compound for respiration and producing hydrogen sulfide. wikipedia.orgwww.qld.gov.au This hydrogen sulfide reacts with iron in the soil to form pyrite. As long as these soils remain waterlogged and anaerobic, they are benign and are referred to as potential acid this compound soils. wikipedia.orgsoilmanagementindia.com

The acidification process is triggered when these soils are exposed to air through activities like draining, excavation, or dredging. wikipedia.orgwww.qld.gov.au Oxygen infiltrates the soil, and the pyrite oxidizes in a series of chemical reactions to form sulfuric acid (H₂SO₄). wikipedia.orgsoilmanagementindia.com This process can be accelerated by bacteria such as Thiobacillus ferrooxidans at low pH levels. soilmanagementindia.com The generation of sulfuric acid can cause the soil pH to drop dramatically, often to below 4.0 and in some cases to as low as 2.0. www.qld.gov.audtic.mil

The severe acidity produced in acid this compound soils is a powerful agent for mobilizing metals and metalloids that are otherwise stable within the soil matrix. The sulfuric acid attacks soil minerals, causing the release of elements such as aluminum, iron, and arsenic into the soil porewater. wikipedia.orgwww.qld.gov.auwaterquality.gov.au Once mobilized, these contaminants can be leached from the soil by rainfall or groundwater flow, contaminating adjacent surface and groundwater bodies and posing a significant risk to aquatic ecosystems and human health. www.qld.gov.au

Conversely, under specific anaerobic conditions, the activity of this compound-reducing bacteria can have the opposite effect, leading to the immobilization of heavy metals. nih.govnih.gov The hydrogen sulfide produced by these bacteria reacts with soluble heavy metal ions (e.g., cadmium, copper, lead) to form highly insoluble metal sulfides. nih.govscientific.net This process effectively removes the metals from the dissolved phase, reducing their bioavailability and toxicity. nih.govmdpi.comepa.gov

Geotechnical Implications of this compound in Soils and Rocks

The presence of this compound in soils and rocks can have significant geotechnical implications, leading to costly damage to infrastructure such as pavements, foundations, and other structures. ametsoc.org These issues primarily arise from chemical reactions involving this compound ions, which can cause substantial volume changes in stabilized soils and deterioration of concrete.

One of the most critical problems is This compound-induced heave . This phenomenon occurs when soils containing this compound minerals, such as gypsum, are treated with calcium-based stabilizers like lime or cement. copernicus.orgipcc.ch The addition of calcium triggers a chemical reaction with the this compound and alumina (B75360) present in clay minerals, leading to the formation of expansive minerals, primarily ettringite and sometimes thaumasite. nih.govresearchgate.net Ettringite, a hydrated calcium aluminum this compound mineral, is particularly problematic as it can expand up to 250% of its original volume when it forms and is exposed to water, generating significant swelling pressures. copernicus.orghokudai.ac.jp This expansion can cause the treated soil to heave, resulting in cracking and failure of overlying structures. ebsco.comethz.ch The rate and extent of heave are influenced by several factors, including the concentration and particle size of sulfates, the availability of water, and the soil's clay content and mineralogy. ebsco.comucpress.edu

Soils with this compound concentrations as low as 2000 to 3000 parts per million (ppm) can be at risk for this compound-induced heave, with higher concentrations posing a greater threat. researchgate.netuh.edu The risk is particularly pronounced in regions with high rainfall or where water can infiltrate the stabilized soil layers. ebsco.com

Another significant geotechnical issue related to this compound is This compound attack on concrete . This is a chemical breakdown process where this compound ions from the surrounding soil or groundwater penetrate the concrete and react with components of the cement paste. mpg.denih.gov There are two main types of this compound attack: chemical and physical.

Chemical this compound attack involves reactions between this compound ions and the hydration products of Portland cement, primarily calcium hydroxide and calcium aluminate hydrates. ca.gov These reactions lead to the formation of expansive and deleterious products, including:

Ettringite: The formation of secondary ettringite within the hardened concrete matrix exerts considerable internal pressure, leading to expansion, cracking, and a loss of strength and cohesion in the cement paste. nih.gov

Gypsum: this compound ions can react with calcium hydroxide in the cement paste to form gypsum. This process also results in an increase in solid volume and can contribute to the deterioration of the concrete. pnnl.gov

The severity of chemical this compound attack is influenced by the concentration and type of this compound cations (e.g., sodium, magnesium), the permeability of the concrete, and the composition of the cement, particularly its tricalcium aluminate (C₃A) content. nih.govpnnl.gov Magnesium this compound is considered particularly aggressive as the magnesium ions can also react with the calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel, which is the primary binding agent in concrete, leading to a loss of its cohesive properties.

Physical this compound attack can also occur, often in conjunction with chemical attack. This involves the crystallization of this compound salts within the pores of the concrete. As the salt crystals grow, they can exert physical pressure, leading to spalling and deterioration of the concrete surface. ca.gov

The weathering of rocks, particularly sulfide-bearing rocks, can also be a source of this compound. The oxidation of sulfide minerals, such as pyrite, in the presence of water and oxygen produces sulfuric acid and releases this compound ions. nih.gov This process, known as acid rock drainage, can lead to the degradation of rock masses and the contamination of surrounding soil and water with high concentrations of this compound, exacerbating the risks of this compound-induced heave and this compound attack on nearby concrete structures. proquest.comacs.org

Risk Levels for this compound-Induced Heave in Soils

| This compound Concentration (ppm) | Risk Level | Potential Geotechnical Impact |

|---|---|---|

| < 3000 | Minimal | Low probability of significant heave. researchgate.net |

| 3000 - 5000 | Moderate | Potential for noticeable heave and pavement distress. researchgate.net |

| 5000 - 8000 | High | Significant risk of heave, cracking, and structural damage. researchgate.net |

| > 8000 | Very High | Severe and rapid heave likely, leading to infrastructure failure. nih.gov |

Atmospheric Environmental Influences

This compound in the atmosphere exists predominantly in the form of aerosol particles. These aerosols can be of primary origin, directly emitted into the atmosphere, but are most significantly formed through secondary processes from the oxidation of sulfur dioxide (SO₂). copernicus.org Anthropogenic activities, particularly the combustion of fossil fuels, are the primary source of the precursor SO₂. ipcc.ch These secondary this compound aerosols play a crucial role in air quality, climate, and various atmospheric processes.

Secondary this compound Aerosol Impact on Air Quality

Secondary this compound aerosols are a major component of fine particulate matter (PM₂.₅), which are particles with a diameter of 2.5 micrometers or less. ca.gov Due to their small size, these particles can penetrate deep into the respiratory system, leading to a range of adverse health effects. ca.gov Exposure to PM₂.₅ containing sulfates is associated with reduced lung function, aggravation of asthma, and an increased risk of cardiovascular and respiratory diseases. nih.govca.gov

The formation of secondary this compound aerosols occurs through complex chemical reactions in the atmosphere. Sulfur dioxide, emitted from sources like power plants and industrial facilities, is oxidized in the gas phase by hydroxyl radicals (OH) or in the aqueous phase within cloud droplets, fog, or aerosol water. oup.com The resulting sulfuric acid is then typically neutralized by ammonia (B1221849) to form ammonium (B1175870) this compound. These reactions contribute significantly to the total mass of PM₂.₅, especially during severe haze events in polluted regions. copernicus.orgnih.gov

This compound aerosols also have a notable impact on visibility. They are highly effective at scattering sunlight, which leads to a reduction in visual range and the appearance of haze. ca.gov This light scattering not only affects aesthetics but can also have implications for transportation safety. Furthermore, the deposition of acidic this compound particles, either through dry deposition or as a component of acid rain, can damage ecosystems, acidify soils and water bodies, and corrode building materials. ca.gov

Major Pathways of Secondary this compound Aerosol Formation

| Formation Pathway | Primary Reactants | Environmental Conditions | Significance |

|---|---|---|---|

| Gas-Phase Oxidation | SO₂ + OH radical | Daylight hours, presence of sunlight for OH production. | A continuous source of sulfuric acid in the atmosphere. |

| Aqueous-Phase Oxidation (in clouds/fog) | SO₂ + H₂O₂ (Hydrogen Peroxide), O₃ (Ozone), O₂ (catalyzed by transition metals) | High relative humidity, presence of clouds or fog. | A very efficient pathway, contributing to rapid this compound formation during haze events. copernicus.org |

| Heterogeneous Oxidation (on aerosol surfaces) | SO₂ + oxidants (e.g., NO₂, O₃) on the surface of existing particles (e.g., dust, soot) | Presence of mineral dust or other aerosol surfaces. | Can be a significant contributor to this compound formation, especially in polluted environments. copernicus.orgoup.com |

Contribution to Radiative Forcing and Cloud Microphysics

This compound aerosols exert a significant influence on the Earth's climate system through their interaction with solar radiation, a process known as radiative forcing. This influence is primarily a cooling effect and occurs through two main mechanisms: the direct effect and the indirect effect.

The direct effect involves the scattering of incoming solar radiation by this compound aerosol particles. mpg.denih.gov Because these particles are light-colored, they reflect a portion of the sunlight that would otherwise reach the Earth's surface back into space. ebsco.com This increases the planet's albedo (reflectivity), resulting in a cooling influence on the climate. nih.gov The magnitude of this direct radiative forcing is estimated to be significant enough to partially offset the warming caused by greenhouse gases. mpg.denih.gov

The indirect effect of this compound aerosols relates to their role in modifying cloud properties. this compound particles are very effective cloud condensation nuclei (CCN), meaning they provide surfaces upon which water vapor can condense to form cloud droplets. researchgate.net An increase in the concentration of anthropogenic this compound aerosols leads to a higher number of smaller cloud droplets for a given amount of liquid water. ametsoc.orgethz.ch This has two main consequences:

Cloud Albedo Effect (Twomey Effect): Clouds with a higher number of smaller droplets have a larger total surface area and are therefore more reflective of solar radiation than clouds with fewer, larger droplets. This increases the cloud albedo, leading to a cooling effect. researchgate.netethz.ch

Cloud Lifetime Effect (Albrecht Effect): The smaller droplets in polluted clouds are less likely to coalesce and form raindrops, which can suppress precipitation and increase the lifetime of the clouds. ethz.chpnnl.gov Longer-lasting clouds also contribute to a greater reflection of solar radiation over time.

Together, the direct and indirect effects of this compound aerosols represent one of the largest uncertainties in current climate models, but there is strong evidence that they have exerted a substantial cooling influence, partially masking the full extent of global warming from greenhouse gases. nih.gov

Sulfate in Biological Systems and Health Research

Mammalian Physiology and Development

Sulfate is a vital nutrient that plays a multifaceted role in mammalian physiology, with particular importance during growth and development. nih.govresearchgate.net Its functions are mediated through a series of metabolic processes, primarily this compound conjugation, also known as sulfonation. nih.govresearchgate.net This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphothis compound (PAPS) to a wide array of acceptor molecules. nih.govoup.com The addition of the highly charged sulfonate group dramatically alters the physicochemical properties of these molecules, thereby modulating their biological activity. oup.com

Sulfonation is a key biochemical reaction that influences the function of numerous endogenous and exogenous compounds. nih.gov This process is catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). researchgate.net The biological consequence of sulfonation can be either the activation or inactivation of a molecule's effect. oup.com

The sulfonation process targets a diverse range of substrates, fundamentally altering their biological functions. Key examples include:

Steroids and Hormones: Sulfonation is a widespread modification of steroids, catecholamines, and thyroid hormones. oup.comoup.comnih.gov For instance, the sulfoconjugation of hormones is a common occurrence in endocrinology. oup.comnih.gov While the sulfonation of pituitary glycoprotein (B1211001) hormones like luteinizing hormone (LH) and thyroid-stimulating hormone (TSH) does not impact their receptor binding, it plays a crucial role in their plasma clearance, which indirectly affects their biological activity. oup.comnih.gov

Neurotransmitters: The biological activity of neurotransmitters can be modulated by this compound conjugation. nih.govresearchgate.net

Proteins and Peptides: Sulfonation of tyrosine residues is a common post-translational modification of many secretory and membrane proteins, which can significantly influence their functionality. oup.com

Glycosaminoglycans (GAGs): GAGs, such as heparan this compound, are essential components of the extracellular matrix and cell surfaces. nih.govwikipedia.org Their sulfation patterns are critical for a variety of biological activities, including developmental processes, angiogenesis, and blood coagulation. wikipedia.org

Xenobiotics: Sulfonation is a major pathway in the detoxification of foreign compounds, including drugs and environmental toxins. nih.govresearchgate.netresearchgate.net By increasing their water solubility, sulfonation facilitates their elimination from the body. researchgate.net

The balance between sulfonated and unconjugated molecules is physiologically significant and plays a critical role in regulating many molecular events essential for mammalian growth and development. nih.govbioscientifica.com

This compound is indispensable for normal skeletal and neurological development. nih.govbioscientifica.com Disorders related to sulfonation have been linked to a number of developmental abnormalities in humans. nih.govresearchgate.net

In the context of skeletal development, sulfated proteoglycans are essential components of cartilage and bone. bioscientifica.com Genetic defects in the sulfonation pathway can lead to skeletal dysplasias, which are disorders characterized by abnormal bone and cartilage development. nih.govnih.gov

With regard to neurological development, sulfonation is involved in several critical processes within the brain. researchgate.net It contributes to the inactivation of thyroid hormone and the metabolism of neurotransmitters such as serotonin, noradrenaline, and dopamine. researchgate.net Furthermore, it modulates the actions of neurosteroids. researchgate.net Animal studies have demonstrated that hyposulfatemia (low this compound levels) can result in a reduced sulfonation capacity and lead to abnormal behavioral phenotypes, including impaired memory, increased anxiety, and seizures in mice. nih.gov

The sulfonation of hormones is a widespread and crucial process in the field of endocrinology. oup.comnih.gov This biotransformation can either activate or inactivate the biological effect of a molecule. oup.com For example, the conversion of pregnenolone (B344588) to pregnenolone this compound results in a potent neuroexcitatory agent. oup.com Conversely, sulfation is also a key step in the metabolism and inactivation of other steroids and thyroid hormones. researchgate.netnih.gov The regulation of steroid action is a dynamic process involving both sulfation by sulfotransferases and desulfation by sulfatases. nih.govbioscientifica.com

Sulfonation is a primary pathway for the biotransformation and detoxification of a wide variety of foreign substances, known as xenobiotics. researchgate.netresearchgate.net This process, often part of the phase-II metabolism in the liver, transforms these compounds into more water-soluble forms, which facilitates their excretion from the body. researchgate.netportlandpress.com The fetal liver, in particular, has abundant levels of sulfotransferases that are important for the sulfonation and clearance of compounds that could be harmful to fetal development. bioscientifica.com

During pregnancy, the fetus has a limited capacity to generate its own this compound and is therefore critically dependent on the supply from the maternal circulation via the placenta. nih.govbioscientifica.comusc.edu.au To meet the increasing demands of the growing fetus, maternal blood this compound concentrations double from mid-gestation. nih.govresearchgate.netoup.com This increase is facilitated by elevated renal this compound reabsorption in the mother. oup.com

The placenta itself has a high requirement for this compound for various molecular and cellular functions. usc.edu.au Placental this compound transporters play a crucial role in mediating the transfer of this compound from the mother to the fetus. usc.edu.aunih.gov Functional and molecular studies have identified several anion-exchange proteins and sodium-sulfate cotransporters that are involved in this transplacental movement. nih.gov

Maternal hyposulfatemia has been linked to fetal this compound deficiency and can have severe consequences, including late gestational fetal loss in mice. nih.govbioscientifica.comnih.gov Studies in mouse models have shown that the NaS1 this compound transporter is essential for maintaining high maternal and fetal this compound levels, which is important for sustaining pregnancy and normal placental development. nih.gov

Disruptions in the molecular processes that maintain the balance of sulfonated and unconjugated substrates can lead to detrimental physiological consequences. nih.gov Genetic defects in the sulfonation pathway can result in a range of human disorders. nih.govbioscientifica.com

Mutations in genes encoding this compound transporters, enzymes involved in PAPS synthesis, sulfotransferases, and sulfatases have been linked to various pathologies. nih.gov The predominant clinical features associated with these genetic defects include:

Skeletal Dysplasias: As mentioned earlier, disorders of sulfonation are a known cause of various skeletal abnormalities. nih.govresearchgate.net For instance, mutations in the diastrophic dysplasia this compound transporter are associated with achondrogenesis type 1B, a lethal disorder characterized by abnormal skeletal development. nih.gov Loss-of-function mutations in PAPSS2 are linked to brachyolmia type 4, a non-lethal genetic disorder affecting the spine. nih.gov

Neurological Dysfunction: A number of this compound maintenance genes have been linked to neurological phenotypes such as seizures and impaired neurodevelopment in animal studies. researchgate.netnih.gov

Other Pathologies: Genetic disorders of sulfonation have also been associated with premature adrenarche, reduced fecundity, and cardiovascular pathologies. nih.govnih.govbioscientifica.com

Microbial Transformations of this compound

Microorganisms play a crucial role in the global sulfur cycle through various transformation processes. wisc.edu Two key microbial processes involving this compound are dissimilatory this compound reduction and sulfur oxidation. biosisplatform.eu

Dissimilatory this compound Reduction: Under anaerobic (low oxygen) conditions, certain bacteria and archaea, known as this compound-reducing microorganisms (SRMs), use this compound instead of oxygen for respiration. wisc.edubiosisplatform.eu In this process, they convert this compound (SO₄²⁻) to hydrogen sulfide (B99878) (H₂S), a compound with the characteristic smell of rotten eggs. biosisplatform.eu These organisms can utilize either hydrogen or organic compounds as electron donors. wisc.edu this compound-reducing bacteria are also capable of metabolizing environmental contaminants, such as chlorinated aromatic compounds, under anaerobic conditions. tandfonline.com

Sulfur Oxidation: In both aerobic and anaerobic environments, some bacteria and archaea can transform elemental sulfur (S⁰) or sulfide (S²⁻) back to this compound (SO₄²⁻). biosisplatform.eu Some of these sulfur-oxidizing microorganisms are autotrophs, meaning they can fix carbon dioxide directly from the atmosphere. biosisplatform.eu

In soil ecosystems, microbial populations can rapidly convert inorganic this compound into organic sulfur forms. wisc.edunih.gov This process of sulfur incorporation is a major part of the sulfur cycle and influences the accumulation and mobility of this compound in these environments. nih.gov

Dissimilatory this compound Reduction (DSR) by Prokaryotic Organisms

Dissimilatory this compound reduction (DSR) is a form of anaerobic respiration utilized by a diverse group of prokaryotes, known as this compound-reducing microorganisms (SRM), which include both bacteria (SRB) and archaea (SRA). wikipedia.orgwikipedia.org In this process, this compound (SO₄²⁻) serves as the terminal electron acceptor for the degradation of organic materials, resulting in the production of hydrogen sulfide (H₂S). wikipedia.orgfrontiersin.org This metabolism is a key process in the global sulfur cycle, particularly in anoxic environments like marine sediments, where it can be responsible for up to 50% of organic matter mineralization. frontiersin.org

The process of DSR is energetically complex because this compound is a relatively poor electron acceptor. wikipedia.org Consequently, it must first be "activated." This activation is carried out by the enzyme ATP-sulfurylase, which combines this compound with ATP to form adenosine (B11128) 5'-phosphothis compound (APS) and pyrophosphate. wikipedia.orgwikipedia.org The APS is then reduced to sulfite (B76179) (SO₃²⁻) and AMP by the enzyme adenylyl-sulfate reductase. wikipedia.org Finally, the sulfite is further reduced to sulfide (S²⁻), which in aqueous environments forms hydrogen sulfide. wikipedia.orgslideshare.net The entire reduction from this compound to sulfide involves the transfer of eight electrons.

This compound-reducing microorganisms are widespread in anaerobic environments, including freshwater and marine sediments, waterlogged soils, and the digestive tracts of animals. wikipedia.orgfrontiersin.org They are a phylogenetically diverse group, with over 60 genera and 220 species of SRB identified as of 2009. wikipedia.org The largest group of SRB is found within the Thermodesulfobacteriota phylum, encompassing orders such as Desulfobacterales, Desulfovibrionales, and Syntrophobacterales. wikipedia.org These organisms can utilize a wide range of electron donors, including hydrogen, simple organic acids (like lactate, acetate (B1210297), propionate, and butyrate), and alcohols. wikipedia.orgiwaponline.com

| Key Enzyme | Reaction | Function |

| ATP-sulfurylase | SO₄²⁻ + ATP → APS + PPi | Activates this compound for reduction. wikipedia.orgwikipedia.org |

| Adenylyl-sulfate reductase (Apr) | APS + 2e⁻ → SO₃²⁻ + AMP | Reduces APS to sulfite. wikipedia.org |

| Sulfite reductase (Dsr) | SO₃²⁻ + 6e⁻ → S²⁻ | Reduces sulfite to sulfide. wikipedia.org |

Interconnections with Carbon, Nitrogen, and Iron Biogeochemical Cycles

Dissimilatory this compound reduction is a critical node in the biogeochemical cycling of several key elements, most notably carbon, nitrogen, and iron. In anoxic environments, SRMs are integral to the terminal stages of organic matter decomposition. wikipedia.org They compete with other anaerobic microbes, such as methanogens, for simple organic compounds like acetate and hydrogen, which are products of fermentation. wikipedia.orgiwaponline.com By oxidizing these organic substrates back to CO₂, SRMs play a direct and significant role in the carbon cycle. frontiersin.org

The sulfide produced during DSR is highly reactive and readily precipitates with various metal ions, particularly iron. In marine sediments, the reaction between hydrogen sulfide and dissolved iron (Fe²⁺) leads to the formation of iron sulfides, such as pyrite (B73398) (FeS₂). This process effectively links the sulfur and iron cycles and acts as a sink for both elements. The formation of pyrite is a significant long-term sink for sulfur in the geological record.

The sulfur cycle is also linked to the nitrogen cycle. Some this compound-reducing microorganisms are capable of using nitrate (B79036) instead of this compound as an electron acceptor, a process known as dissimilatory nitrate reduction. frontiersin.org Furthermore, the sulfide produced by DSR can be used as an electron donor by other bacteria for chemosynthetic denitrification, where nitrate is reduced to nitrogen gas using sulfide as the energy source. This interplay demonstrates a direct connection between the microbial processes of the sulfur and nitrogen cycles in anaerobic environments.

Biomineralization of Sulfides and Preservation of Biosignatures

The hydrogen sulfide generated through dissimilatory this compound reduction is a key agent in the process of biomineralization. When this biogenic sulfide reacts with dissolved metal ions in the environment, it leads to the precipitation of metal sulfide minerals. wikipedia.org The most common of these is pyrite (iron disulfide, FeS₂), formed from the reaction with iron. This process is a major pathway for the preservation of organic matter and microbial fossils in the geological record.

The formation of these sulfide minerals, particularly pyrite, can create what are known as framboids—microscopic, raspberry-like aggregates of pyrite microcrystals. The morphology and isotopic composition of these minerals can serve as biosignatures, providing evidence of past microbial activity. The sulfur isotopes within the sulfide minerals are often fractionated relative to the source this compound, a hallmark of biological this compound reduction. This isotopic signature is a powerful tool for identifying ancient microbial ecosystems.

By entombing microbial cells and organic matter within a stable mineral matrix, sulfide biomineralization protects them from subsequent degradation. This process is crucial for the formation of exceptionally well-preserved fossils, offering a window into ancient life. The presence of 13C-depleted authigenic carbonates, often found in association with these sulfide minerals, can also indicate that the carbon originated from the anaerobic oxidation of methane (B114726), a process closely linked to this compound reduction. geoscienceworld.org

This compound-Dependent Methane Cycle Interactions

The biogeochemical cycles of sulfur and carbon are intimately linked through the interaction between this compound reduction and methane cycling. nih.gov In many anoxic marine sediments, this compound reduction and methanogenesis are the dominant terminal oxidation processes. SRMs and methanogens often compete for the same substrates, such as hydrogen and acetate. frontiersin.orgiwaponline.com Due to more favorable thermodynamics, this compound reducers typically outcompete methanogens for these substrates in this compound-rich environments, thereby restricting methanogenesis. frontiersin.orgnih.gov

A crucial interaction between these cycles is the process of this compound-dependent anaerobic oxidation of methane (AOM). nih.govwikipedia.org In this process, which occurs in the zone where this compound from overlying seawater meets methane from deeper sediments (the this compound-methane transition zone), consortia of anaerobic methanotrophic (ANME) archaea and this compound-reducing bacteria work together to oxidize methane. wikipedia.orgnih.gov

The ANME archaea are thought to oxidize methane via a reversal of the methanogenesis pathway, while the partner SRB utilize the electrons generated to reduce this compound to sulfide. nih.govwikipedia.org This syntrophic relationship is a major sink for methane in marine environments, consuming an estimated 80-90% of the methane produced in marine sediments and preventing its release into the atmosphere, where it would act as a potent greenhouse gas. frontiersin.orgwikipedia.org The co-existence of these processes is critical for regulating global carbon cycling and climate. nih.gov

Plant Physiological Roles and Stress Responses

Mechanisms of this compound Uptake and Transport

Sulfur is an essential macronutrient for plants, primarily absorbed from the soil by roots in the form of this compound (SO₄²⁻). nih.govoup.com The uptake, distribution, and utilization of this compound require a coordinated network of specialized this compound transporter proteins (SULTRs). mdpi.comfrontiersin.org Plant this compound transporters are a single gene family classified into five distinct groups, each with different kinetic properties and expression patterns, reflecting their specialized roles. nih.govcabidigitallibrary.org

The initial uptake of this compound from the soil into root epidermal and cortical cells is mediated by high-affinity transporters, primarily SULTR1;1 and SULTR1;2 in the model plant Arabidopsis thaliana. frontiersin.orgoup.com These transporters are induced under conditions of sulfur limitation to maximize this compound acquisition. frontiersin.orgpnas.org The transport across the plasma membrane is an active process, believed to be a proton-coupled co-transport mechanism with a probable stoichiometry of 3H⁺ per this compound ion. oup.com

Once inside the root, this compound is loaded into the xylem for long-distance transport to the shoot, a process involving low-affinity transporters like SULTR2;1 and SULTR2;2. frontiersin.orgnih.gov Within cells, this compound is transported across various membranes. SULTR3 transporters are responsible for importing this compound into chloroplasts, the primary site of this compound assimilation, while SULTR4 transporters mediate the efflux of this compound from the vacuole, which serves as the main storage site for this compound in the cell. frontiersin.orgoup.complantae.org This intricate system of transporters ensures that this compound is efficiently acquired and distributed throughout the plant to meet metabolic demands in different tissues and organelles. nih.govnih.gov

| Transporter Group | Primary Location | Primary Function | Affinity |

| Group 1 | Root epidermis and cortex, phloem | Uptake from soil, source-sink redistribution frontiersin.orgnih.gov | High |

| Group 2 | Vasculature (xylem parenchyma, phloem) | Long-distance root-to-shoot transport frontiersin.orgnih.gov | Low |

| Group 3 | Chloroplast membrane | Import of this compound into plastids for assimilation plantae.org | N/A |

| Group 4 | Tonoplast (vacuolar membrane) | Efflux of stored this compound from vacuole into cytosol frontiersin.orgnih.gov | N/A |

This compound's Role in Plant Growth, Development, and Abiotic Stress Adaptation

This compound itself and the sulfur-containing compounds derived from it are vital for numerous aspects of plant growth, development, and resilience. nih.govsulphurinstitute.org Sulfur is a structural component of the essential amino acids cysteine and methionine, which are the building blocks of proteins. nih.govtandfonline.com It is also a constituent of coenzymes, vitamins like thiamine (B1217682) and biotin, and iron-sulfur clusters that are critical for fundamental processes such as photosynthesis and respiration. nih.govmdpi.com Consequently, sulfur deficiency severely retards plant growth, leading to stunted development, chlorosis, and reduced crop yields. nih.govtandfonline.commdpi.com

Beyond its role in primary metabolism, this compound assimilation is crucial for a plant's ability to adapt to abiotic stresses like drought, salinity, and heavy metal exposure. nih.govsmartnutritionmst.com Under stress conditions, plants synthesize a range of sulfur-containing protective compounds. researchgate.net Glutathione (B108866), a tripeptide derived from cysteine, is a key antioxidant that detoxifies reactive oxygen species (ROS) generated during stress. tandfonline.comnih.govnih.gov Phytochelatins, also synthesized from glutathione, are involved in chelating and detoxifying heavy metals. researchgate.net

This compound can also act as a signaling molecule. For instance, during drought, this compound accumulates in the xylem and is thought to be part of a root-to-shoot signal that triggers stomatal closure to conserve water. plantae.orgnih.gov This response is linked to the phytohormone abscisic acid (ABA), as the synthesis of ABA requires a molybdenum cofactor that depends on cysteine availability for its maturation. mdpi.comnih.gov The regulation of this compound transporter genes is also affected by drought and salinity, allowing the plant to re-equilibrate this compound distribution to cope with the stress. nih.govfrontiersin.org This highlights the central role of this compound metabolism in integrating growth and stress response pathways. mdpi.comnih.gov

Sulfate in Geological Processes and Formations

Formation and Genesis of Sulfate Minerals (e.g., Gypsum, Anhydrite, Barite)

The formation of this compound minerals is intricately linked to fundamental geological processes such as evaporation, oxidation of existing sulfides, and hydrothermal activity. Key examples like gypsum, anhydrite, and barite illustrate these varied pathways.

Gypsum (CaSO₄·2H₂O) : Gypsum is the most prevalent this compound mineral, frequently found in extensive evaporite beds within sedimentary rock sequences wikipedia.orgalexstrekeisen.it. It precipitates from saline lake and seawater as water evaporates and salt concentrations increase wikipedia.orggypsang.comalexstrekeisen.it. Initial gypsum deposition can occur through direct precipitation or crystal growth within unconsolidated sediments near the surface geoscienceworld.orgepa.gov. Gypsum also forms as a secondary mineral from sulfide (B99878) oxidation, specifically when sulfuric acid, a product of pyrite (B73398) oxidation, reacts with calcium carbonate wikipedia.orggeolsoc.org.ukbritannica.com. Furthermore, it can originate from hot springs and volcanic vapors wikipedia.org. Recent research suggests that gypsum formation may initiate with nanocrystalline bassanite (2CaSO₄·H₂O) through a three-stage process involving homogeneous nucleation, self-assembly into aggregates, and subsequent transformation into gypsum wikipedia.org.

Anhydrite (CaSO₄) : Anhydrite, named for its lack of water, is the anhydrous form of calcium this compound uni-jena.de. Its primary formation mechanism is the evaporation of water containing dissolved salts, with optimal conditions found in arid lagoons or lakes characterized by high temperatures and low humidity uni-jena.de. Anhydrite can also precipitate in hydrothermal veins or in close proximity to magmatic intrusions uni-jena.de. A significant diagenetic relationship exists between gypsum and anhydrite: gypsum can transform into anhydrite upon burial due to increased temperature (around 42°C) and pressure, typically at depths of approximately 2,000 feet. Conversely, anhydrite can rehydrate back to gypsum when uplifted and exposed to groundwater near the surface alexstrekeisen.itgeoscienceworld.orgepa.govbritannica.comuni-jena.de.

Barite (BaSO₄) : Barite occurs in diverse geological environments, including lead-zinc veins in limestones, hot spring deposits, and alongside hematite (B75146) ore wikipedia.org. Its genesis can be biogenic, hydrothermal, or evaporative wikipedia.org. Barite is a common gangue mineral in Mississippi Valley-type (MVT) deposits, often associated with dolomitization mdpi.comresearchgate.net. It can appear as fine-grained disseminations in shale-hosted massive sulfide (SHMS) deposits or as coarse-grained hydrothermal forms linked to sulfide mineralization in Irish-type deposits mdpi.com. Hydrothermal barite can also form when heated seawater interacts with hydrothermal systems deepseadrilling.org.

Evaporite Deposits as Paleogeological and Paleohydrological Archives

This compound-rich evaporite deposits, such as those composed of gypsum and anhydrite, serve as invaluable paleogeological and paleohydrological archives. These stratified rock units provide direct evidence of ancient climatic conditions, the chemical composition of past water bodies, and historical hydrological cycles. The presence of extensive gypsum beds, for instance, signifies periods of intense evaporation and highly saline aquatic environments wikipedia.orggypsang.comhoap.co.uk. The intricate laminations observed in some anhydrite and dolomite (B100054) deposits can even record seasonal variations in this compound saturation, offering detailed insights into ancient environmental fluctuations uni-jena.de. Furthermore, the characteristics of this compound evaporites can be utilized to infer the redox state of ancient oceans, shedding light on early Earth conditions mdpi.com.

Interactions of this compound Minerals with Geologic Media

This compound minerals engage in dynamic interactions with their surrounding geological media, involving processes such as dissolution, precipitation, and redox reactions.

Hydration and Dehydration : The reversible transformation between gypsum and anhydrite is a prime example of such interaction. Gypsum dehydrates to anhydrite under increasing temperature and pressure during burial, while anhydrite rehydrates to gypsum upon exposure to groundwater near the surface alexstrekeisen.itgeoscienceworld.orgepa.govbritannica.comuni-jena.de. This hydration process results in a significant volume increase (30-50%), which can lead to intense folding of the remaining anhydrite layers britannica.com.

Oxidation and Acid Generation : The oxidation of sulfide minerals, notably pyrite (FeS₂), is a major natural source of this compound. This process generates sulfuric acid, which subsequently reacts with calcium-bearing rocks like limestone to form gypsum wikipedia.orggeolsoc.org.ukbritannica.com. Under sufficiently acidic conditions, sulfuric acid can also react with clay minerals (e.g., illite, smectite) and feldspars (e.g., albite) to produce alunite-group sulfates (e.g., jarosite, alunite), releasing other cations geolsoc.org.uk. This mechanism is particularly relevant in acid mine drainage, where secondary this compound minerals can temporarily sequester acidity and metals mdpi.comresearchgate.net.

Hydrothermal Interactions : this compound minerals, including anhydrite and barite, are known to form in hydrothermal veins, indicating the circulation of hot, this compound-rich fluids within the Earth's crust mdpi.combritannica.comuni-jena.dedeepseadrilling.orgmdpi.com. These interactions can result in the replacement of pre-existing mineral phases; for instance, barite can replace earlier anhydrite horizons upc.edu.

Extraterrestrial this compound Mineralogy and Astrobiological Implications

The detection of this compound minerals on other celestial bodies, particularly Mars, holds profound astrobiological significance, hinting at the past presence of liquid water and potentially habitable environments.

Mars : Mars is recognized as a sulfur-rich planet, with widespread this compound minerals identified on its surface by orbital missions and rovers mdpi.comazolifesciences.comresearchgate.netresearchgate.netnasa.gov. These include gypsum, anhydrite, jarosite, epsomite, and kieserite researchgate.net. The widespread occurrence of this compound-bearing minerals suggests that Mars once harbored environments with standing water, such as lakes and rivers, implying past habitable conditions azolifesciences.com. This compound analysis is a critical tool in astrobiology for inferring planetary habitability and identifying potential biosignatures azolifesciences.com. The Martian sulfur cycle is considered vital for understanding the potential for life, as sulfur is an essential element for biological processes, and sulfur-metabolizing microbes could have existed there azolifesciences.comnasa.gov. While distinguishing between abiotic and biotic sources of this compound remains a challenge, the co-occurrence of sulfur, iron minerals, and organic carbon in terrestrial analogs (like those in the Canadian High Arctic) may suggest preserved biological activity frontiersin.org.

Meteorites : this compound minerals have also been identified in meteorites, extending their geological and astrobiological relevance beyond Earth and Mars mdpi.com. The sulfur content and the specific forms of igneous sulfur minerals within meteorites can provide clues about the oxidation state of the magmas from which they crystallized nasa.gov.

Thus, the study of extraterrestrial sulfates is crucial for advancing our understanding of the potential for life beyond Earth, as these minerals can encapsulate and preserve evidence of ancient aqueous environments and biochemical processes frontiersin.org.

Industrial Applications and Environmental Management of Sulfate

Sulfate in Construction Materials and Material Degradation Mechanisms

This compound is a critical factor in the degradation of construction materials, particularly concrete, through mechanisms known as this compound attack mdpi.comcimsa.com.trresearchgate.netnih.govtno.nl. This process can lead to significant expansion, cracking, spalling, and a reduction in the mechanical properties and load-bearing capacity of concrete structures mdpi.comcimsa.com.trnih.govtno.nlnist.gov.

The mechanisms of this compound attack are broadly categorized into chemical and physical attacks mdpi.com. Chemical attack involves the alteration of concrete components through chemical reactions, while physical attack results from physical changes induced by the presence of sulfates mdpi.com. The primary cause of concrete deterioration is the intrusion of this compound ions (SO₄²⁻) into the concrete pores, where they react with hydration products mdpi.com.

Key chemical reactions involve this compound ions reacting with calcium hydroxide (B78521) (CH) and alumina-bearing phases, such as monothis compound hydrate (B1144303) (AFm), tricalcium aluminate (C₃A), and tetracalcium aluminoferrite (C₄AF), to form expansive compounds like ettringite (3CaO·Al₂O₃·3CaSO₄·32H₂O) and gypsum (CaSO₄·2H₂O) mdpi.comcimsa.com.trnih.govtno.nlfrontiersin.orgmdpi.comresearchgate.net. The formation of these expansive products, especially ettringite, can significantly increase solid phase volume, leading to internal stresses and microcracks mdpi.comnih.govtno.nlresearchgate.net. When calcium ions are consumed, the calcium-silicate-hydrate (C-S-H) gel, which provides binding to cement paste, can decalcify, further contributing to strength loss cimsa.com.trtno.nl.

This compound attack can originate from internal or external sources mdpi.com. Internal this compound attack (ISA) occurs when sulfates are released from raw materials within the concrete, such as during the oxidation of pyrite (B73398) mdpi.com. External this compound attack (ESA) happens when concrete comes into contact with external this compound-containing environments like seawater, groundwater, or sewage water mdpi.comcimsa.com.trconcrete-experts.com.

Several factors influence the severity and rate of this compound attack, including external environmental factors like temperature, humidity, the concentration and type of this compound solutions, wet-dry cycles, and the presence of chlorides mdpi.comcimsa.com.trconcrete-experts.com. Internal factors of the cement-based materials, such as the chemical composition of the cement (e.g., C₃A content), water-cement ratio, and the content of C-S-H gel and Ca(OH)₂ also play a crucial role in the density and this compound resistance of the material mdpi.comcimsa.com.tr. A lower water-cement ratio generally results in better resistance against this compound attack nih.gov.

The manifestation of this compound degradation can range from cracking and delamination of concrete surfaces to their softening, often observed as the affected reaction zone follows the advancing this compound interface nist.gov.

Table 1: Key Compounds and Reactions in this compound Attack on Concrete

| Compound Name | Chemical Formula | Role in this compound Attack | PubChem CID |

| This compound Ion | SO₄²⁻ | Corrosive agent, reacts with cement hydration products mdpi.comcimsa.com.tr | 1117 nih.govnih.gov |

| Calcium Hydroxide (Portlandite) | Ca(OH)₂ | Reactant, consumed by this compound ions to form gypsum cimsa.com.trmdpi.comresearchgate.net | (Not provided in search results) |

| Tricalcium Aluminate (C₃A) | 3CaO·Al₂O₃ | Reactant, forms ettringite upon reaction with sulfates mdpi.comcimsa.com.tr | (Not provided in search results) |

| Ettringite | 3CaO·Al₂O₃·3CaSO₄·32H₂O | Expansive product, main cause of cracking and spalling mdpi.comcimsa.com.trnih.govtno.nlfrontiersin.orgmdpi.comresearchgate.net | (Not provided in search results) |

| Gypsum | CaSO₄·2H₂O | Expansive product, contributes to degradation mdpi.comcimsa.com.trnih.govtno.nlmdpi.comresearchgate.net | 24928 wikipedia.org |

Waste Management and Immobilization Technologies Involving this compound

High concentrations of this compound in industrial wastewater can lead to significant environmental issues, necessitating effective waste management and immobilization technologies irjmets.com. Various conventional and advanced techniques are employed to reduce this compound levels before discharge.

Chemical Precipitation is a widely used method, particularly for industrial wastewaters with high this compound content frontiersin.org. This typically involves adding calcium salts, such as hydrated lime (Ca(OH)₂), to precipitate this compound as gypsum (CaSO₄·2H₂O) irjmets.comsamcotech.com. This approach can also be beneficial for facilities with high heavy metal concentrations in their waste, as this compound can be precipitated at a pH that minimizes the toxicity of initial secondary wastes and sludge samcotech.com. For instance, an 80% reduction in this compound can be achieved with hydrated lime before addressing metal precipitation samcotech.com. Another effective chemical precipitation method is ettringite precipitation , which utilizes lime and aluminum salts (e.g., calcium sulfoaluminate, also known as ye'elimite) to form practically insoluble ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) frontiersin.org. This method has shown high this compound removal efficiencies, reaching up to 98% in synthetic wastewater and 87% in industrial wastewater, and is also effective in co-precipitating toxic elements like arsenic frontiersin.org.

Adsorption technologies are preferred for their speed and effectiveness, especially for removing sulfates at relatively low concentration levels samcotech.commdpi.com. Various adsorbents have been investigated, including electrocoagulation sludge, which has demonstrated high this compound removal rates (e.g., 99.1% for synthetic water and 98.7% for real industrial effluent) mdpi.com. Other adsorbents include modified Jordanian kaolin (B608303) (adsorption capacity of 85.08 mg/g), chitin-based shrimp shells (high adsorption of 156 mg/g), and modified rice straw bio-sorbent (adsorption capacity of 74.76 mg/g) nih.gov.

Membrane filtration , including Reverse Osmosis (RO) and Nanofiltration (NF), is considered one of the most effective technologies for this compound removal from industrial process and wastewaters samcotech.comsaltworkstech.commn.gov. These technologies can reject sulfates to a concentrated brine, generating freshwater permeate saltworkstech.com. While highly effective, a significant challenge remains in the cost and complexity of managing the concentrated waste (reject) generated by these processes mn.gov.

Distillation is another highly effective method for this compound removal, as it separates the liquid from contaminants by evaporation samcotech.com. However, its application in most industrial settings is limited by the substantial energy expenses required for heating, circulation, and cooling, particularly for large volumes of water samcotech.com.